2-phenoxy-1,3-thiazole-4-carboxylic acid chemical properties and structure
2-phenoxy-1,3-thiazole-4-carboxylic acid chemical properties and structure
Topic: 2-Phenoxy-1,3-thiazole-4-carboxylic Acid: Chemical Properties, Synthesis, and Structural Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Scaffold at a Glance
2-Phenoxy-1,3-thiazole-4-carboxylic acid (CAS: Derivative of 7113-10-2 family) represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its more common 2-phenyl or 2-amino counterparts, the 2-phenoxy variant introduces an ether linkage that alters the electronic properties of the thiazole ring and the spatial orientation of the pendant phenyl group.
This molecule is primarily utilized as a pharmacophore builder in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors , Xanthine Oxidase (XO) inhibitors , and Orexin receptor antagonists . Its value lies in the unique combination of a lipophilic tail (phenoxy), a polar head (carboxylic acid), and a rigid aromatic core (thiazole), making it an ideal candidate for fragment-based drug discovery (FBDD).
Structural Analysis & Physicochemical Profile
The molecule comprises a 1,3-thiazole core substituted at the C2 position with a phenoxy group and at the C4 position with a carboxylic acid.
Structural Features
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Ether Linkage (C2-O-Ph): The oxygen atom acts as a hydrogen bond acceptor and introduces a "kink" in the structure compared to a direct biphenyl-like bond. It also serves as an electron donor to the thiazole ring via resonance, potentially increasing electron density at C5.
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Carboxylic Acid (C4-COOH): Provides a handle for amide coupling (peptidomimetics) or salt formation to modulate solubility. It is the primary vector for hydrogen bonding interactions with target enzyme active sites (e.g., Arg/Lys residues).
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Thiazole Core: A planar, aromatic system that acts as a scaffold spacer.
Physicochemical Data Table
| Property | Value / Description | Source/Note |
| IUPAC Name | 2-phenoxy-1,3-thiazole-4-carboxylic acid | Standard Nomenclature |
| Molecular Formula | C₁₀H₇NO₃S | Calculated |
| Molecular Weight | 221.23 g/mol | Calculated |
| Exact Mass | 221.0147 | High-Res MS prediction |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic due to phenoxy |
| pKa (Acid) | 3.5 - 4.0 | Typical for thiazole-4-COOH |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (N, O-ether, O-acid, O-carbonyl) | |
| Physical State | Solid (Off-white to pale yellow) | Analogous to 2-Ph derivatives [1] |
Synthetic Pathways and Protocols
The synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid is most reliably achieved via Nucleophilic Aromatic Substitution (SₙAr) on a 2-halothiazole precursor. While Hantzsch thiazole synthesis is possible, the displacement method allows for late-stage diversification of the phenoxy moiety.
Primary Route: SₙAr Displacement
This route utilizes commercially available ethyl 2-bromothiazole-4-carboxylate as the electrophile and phenol as the nucleophile.
Reaction Scheme (Graphviz Visualization):
Figure 1: Two-step synthesis via nucleophilic displacement and hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-phenoxythiazole-4-carboxylate
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Reagents: Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are critical for SₙAr).
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Procedure:
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Charge a round-bottom flask with ethyl 2-bromothiazole-4-carboxylate and phenol in DMF.
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Add K₂CO₃.
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Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor by TLC/LCMS (Product mass: ~250 [M+H]⁺ for ethyl ester).
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Note: The reaction typically completes in 4–12 hours.
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Workup: Pour into ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Step 2: Hydrolysis to the Free Acid
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Reagents: Ethyl 2-phenoxythiazole-4-carboxylate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
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Solvent: THF/Water (3:1 mixture).
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Procedure:
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Dissolve the ester in THF/Water.
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Add LiOH and stir at Room Temperature (RT) for 2–4 hours.
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Workup: Acidify the reaction mixture to pH ~3 using 1N HCl. The product often precipitates as a solid.
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Isolation: Filter the solid.[1] If no precipitate forms, extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.
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Reactivity & Derivatization Logic
Understanding the reactivity profile is crucial for SAR (Structure-Activity Relationship) studies.
Reactivity Diagram (Graphviz Visualization):
Figure 2: Functional sites for chemical modification and SAR expansion.
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C4-Carboxylic Acid: Readily converted to acid chlorides (SOCl₂) or activated esters (HATU/EDC) for coupling with amines. This is the primary vector for extending the scaffold.
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C5-Position: The C5 position is relatively electron-rich due to the sulfur atom and the phenoxy donation. It can undergo electrophilic aromatic substitution (e.g., bromination with NBS) to introduce a third diversity point.
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Ether Linkage: Generally stable to hydrolysis under physiological conditions, making it a robust linker for drug candidates.
Biological Context & Applications
This scaffold appears in several high-value therapeutic classes.
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Xanthine Oxidase (XO) Inhibitors:
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Analogues of Febuxostat (which contains a thiazole-4-carboxylic acid core) utilize the 2-position for hydrophobic interactions. The 2-phenoxy group provides a bulky, lipophilic anchor similar to the isobutoxy or aryl groups found in potent XO inhibitors [2].
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Mechanism:[2][3] The carboxylate binds to the molybdenum center or adjacent residues in the XO active site.
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HIF-PH Inhibitors:
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Used to treat anemia. The carboxylic acid mimics the 2-oxoglutarate co-substrate, chelating the active site iron. The phenoxy-thiazole tail extends into the hydrophobic pocket of the prolyl hydroxylase enzyme.
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Orexin Receptor Antagonists:
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The methyl ester of 2-phenoxythiazole-4-carboxylic acid is cited as an intermediate in the synthesis of lactam derivatives for orexin receptor modulation [3].
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Analytical Characterization
To validate the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , look for these key signals:
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¹H NMR (DMSO-d₆):
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Acid Proton: Broad singlet at δ 12.0–13.5 ppm.
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Thiazole C5-H: Singlet typically around δ 7.8–8.2 ppm.
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Phenoxy Group: Multiplets in the aromatic region (δ 7.1–7.5 ppm).
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LC-MS:
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ESI (+): [M+H]⁺ peak at ~222.
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ESI (-): [M-H]⁻ peak at ~220 (more sensitive for carboxylic acids).
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References
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PubChem. 2-Phenyl-4-carboxythiazole (Analogous Structure Data). National Library of Medicine. Available at: [Link]
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Zhang, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]
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Aissaoui, H., et al. (2016). Lactam derivatives useful as orexin receptor antagonists. US Patent US9242970B2.[5] Available at:
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Thieme Chemistry. Science of Synthesis: Thiazoles.[6][7] Thieme Connect. Available at: [Link]
Sources
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9242970B2 - Lactam derivatives useful as orexin receptor antagonists - Google Patents [patents.google.com]
- 6. Synthesis of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
